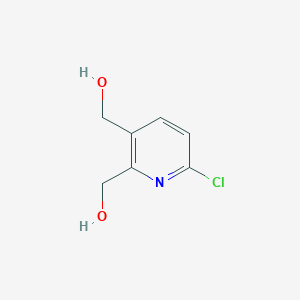

6-Chloro-2,3-bis(hydroxymethyl)pyridine

Description

BenchChem offers high-quality 6-Chloro-2,3-bis(hydroxymethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2,3-bis(hydroxymethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[6-chloro-2-(hydroxymethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c8-7-2-1-5(3-10)6(4-11)9-7/h1-2,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURNCCDRERCCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine

Foreword: Strategic Importance of a Versatile Pyridine Building Block

6-Chloro-2,3-bis(hydroxymethyl)pyridine, also known as (6-chloropyridine-2,3-diyl)dimethanol, is a key heterocyclic intermediate. Its strategic value lies in the trifunctional nature of the pyridine core: the nucleophilic nitrogen, the reactive chlorine atom susceptible to displacement, and the two primary alcohol functionalities at the C2 and C3 positions. These handles allow for orthogonal chemical modifications, making it a highly sought-after building block in the synthesis of complex molecules, particularly in the realms of pharmaceutical active ingredients (APIs) and advanced agrochemicals. This guide provides a detailed examination of the principal and most reliable pathways for its synthesis, focusing on the underlying chemical logic, practical execution, and comparative analysis of available methods.

Part 1: Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of the target molecule reveals that the most robust synthetic strategy involves the late-stage reduction of a more stable and accessible precursor. The twin hydroxymethyl groups are prime candidates for a functional group interconversion (FGI). Disconnecting these C-O bonds leads back to the corresponding dicarboxylic acid or, more commonly, its diester derivative. This approach is advantageous as the electron-withdrawing nature of the carboxylate groups facilitates their introduction onto the pyridine ring and the subsequent reduction is a well-established, high-yielding transformation.

Caption: Retrosynthetic pathway for 6-Chloro-2,3-bis(hydroxymethyl)pyridine.

Part 2: Primary Synthesis Pathway via Precursor Reduction

The most prevalent and field-proven route to 6-Chloro-2,3-bis(hydroxymethyl)pyridine is the reduction of 6-Chloropyridine-2,3-dicarboxylic acid or its corresponding diester (e.g., dimethyl or diethyl ester). The choice between the diacid and the diester often depends on solubility and the specific reducing agent employed.

Sourcing and Preparation of the Dicarboxylate Precursor

6-Chloropyridine-2,3-dicarboxylic acid (CAS 127437-44-9) is a known compound.[1][2] While commercially available from specialty suppliers, its synthesis is typically achieved from more fundamental pyridine precursors. One conceptual route involves the oxidation of a corresponding lutidine (dimethylpyridine) derivative, followed by chlorination, though specific literature for this exact sequence is sparse. A more common industrial approach involves the functionalization of readily available polychlorinated pyridines.[3][4]

The Reduction Step: Methodologies and Mechanistic Causality

The conversion of the carboxyl or ester groups to primary alcohols is the cornerstone of this synthesis. The selection of the reducing agent is critical and is dictated by factors such as laboratory scale, required purity, available equipment, and safety protocols.

Caption: General schematic of the reduction pathway.

Method A: Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Expertise & Causality: LiAlH₄ is an exceptionally powerful, unselective reducing agent, making it highly effective for the simultaneous reduction of both ester groups to their corresponding alcohols. Its high reactivity necessitates the use of anhydrous ethereal solvents (like THF or Diethyl Ether) and a strictly inert atmosphere (Nitrogen or Argon) to prevent violent reactions with moisture and atmospheric oxygen. The reaction is highly exothermic and requires careful temperature control, typically involving slow, portion-wise addition of the hydride at reduced temperatures (0 °C).

-

Trustworthiness: The workup procedure is critical for safety and yield. The Fieser workup (sequential addition of water, followed by aqueous NaOH, then more water) is a trusted method to safely quench excess LiAlH₄ and precipitate aluminum salts as a granular, easily filterable solid, simplifying product isolation.

Method B: Borane-Based Reductions (e.g., BH₃·THF)

-

Expertise & Causality: Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF), offer a milder alternative to LiAlH₄. While boranes readily reduce carboxylic acids, their reaction with esters is slower. However, they are generally considered safer to handle than LiAlH₄. The mechanism involves the formation of an acyl-oxyborane intermediate which is subsequently reduced. This method is particularly effective for the direct reduction of the dicarboxylic acid precursor. A related procedure has been documented for the reduction of 6-chloronicotinic acid using a borane/TMF complex.[5]

Method C: Catalytic Hydrogenation

-

Expertise & Causality: This "green chemistry" approach utilizes molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst.[6] For esters and carboxylic acids, this is a challenging transformation requiring harsh conditions (high pressure, elevated temperature) and specialized catalysts, often based on Ruthenium or Rhenium.[7] While environmentally attractive due to minimal waste production, the requirement for high-pressure reactor systems often limits its application in standard research laboratories. However, for industrial-scale production, it is a highly viable and cost-effective option.

Comparative Summary of Reduction Methods

| Method | Reducing Agent | Typical Substrate | Conditions | Advantages | Disadvantages |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diester or Diacid | Anhydrous THF, 0 °C to RT | High yield, fast, very effective | Pyrophoric, moisture-sensitive, hazardous workup |

| Borane Reduction | Borane-THF (BH₃·THF) | Diacid or Diester | Anhydrous THF, 0 °C to Reflux | Safer than LiAlH₄, effective for acids | Slower for esters, requires handling of borane |

| Catalytic Hydrogenation | H₂ / Catalyst (e.g., Ru, Re) | Diester | High Pressure (50-100 atm), High Temp (100-180 °C) | "Green", scalable, minimal waste | Requires specialized high-pressure equipment |

Detailed Experimental Protocol: LiAlH₄ Reduction of Dimethyl 6-chloropyridine-2,3-dicarboxylate

Disclaimer: This protocol involves highly reactive and hazardous materials. It must be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE).

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a reflux condenser fitted with a nitrogen/argon inlet, and a rubber septum for liquid additions. The system is maintained under a positive pressure of inert gas throughout the procedure.

-

Reagent Preparation: Anhydrous tetrahydrofuran (THF, 50 mL) is cannulated into the reaction flask. The flask is cooled to 0 °C in an ice-water bath. Lithium aluminum hydride (1.2 eq.) is added carefully in portions to the stirred THF. Causality: Cooling and portion-wise addition are essential to control the initial exotherm and prevent solvent boiling.

-

Substrate Addition: Dimethyl 6-chloropyridine-2,3-dicarboxylate (1.0 eq.), dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension via a syringe or dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. The reaction can be gently warmed to reflux if the conversion is sluggish.

-

Workup (Quenching): The flask is re-cooled to 0 °C. The reaction is quenched with extreme caution by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams. Causality: This specific sequence (Fieser method) is designed to safely destroy excess hydride and produce a granular precipitate of aluminum salts that is easy to filter.

-

Isolation: The resulting slurry is stirred at room temperature for 30 minutes. The solids are removed by filtration through a pad of Celite®, and the filter cake is washed thoroughly with additional THF or ethyl acetate.

-

Purification: The combined organic filtrates are concentrated under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (using a gradient elution, e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford 6-Chloro-2,3-bis(hydroxymethyl)pyridine as a solid.

Part 3: Conclusion and Future Perspectives

The synthesis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine is most reliably achieved through the reduction of its dicarboxylic acid or diester precursor. For laboratory-scale synthesis, reduction with lithium aluminum hydride remains the method of choice due to its efficiency and high yields, provided that stringent safety measures are implemented. Borane-based reagents present a slightly safer, albeit potentially less reactive, alternative. For large-scale industrial applications, the development of an efficient catalytic hydrogenation process would be the most economically and environmentally sound strategy. Future research may also explore biocatalytic routes, drawing inspiration from the synthesis of related pyridine diols, which could offer a highly selective and sustainable pathway.

References

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- PrepChem.com. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Green Chemistry. (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. RSC Publishing.

- ChemScene. (n.d.). 6-Chloropyridine-2,3-dicarboxylic acid.

- Echemi. (n.d.). 6-Chloropyridine-2,3-dicarboxylic acid.

- Sigma-Aldrich. (n.d.). 6-Chloropyridine-2,3-dicarboxylic acid.

- American Elements. (n.d.). 6-Chloro-2,3-bis(hydroxymethyl)pyridine | CAS 220001-93-4.

- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

- ChemicalBook. (n.d.). 2,6-Pyridinedimethanol | 1195-59-1.

- Google Patents. (n.d.). CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.

- Google Patents. (n.d.). CN113493408A - Preparation method of 2,3,6-trichloropyridine.

- TIB. (2014, January 13). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts.

- Catalysis Science & Technology. (n.d.). Mechanistic study of the selective hydrogenation of carboxylic acid derivatives over supported rhenium catalysts. RSC Publishing.

- Google Patents. (n.d.). CN105646334A - Preparation method of 2,6-pyridinedimethanol.

- ResearchGate. (2017, January 5). Mechanistic insights into catalytic carboxylic ester hydrogenation with cooperative Ru(II)-bis{1,2,3-triazolylidene}pyridine pincer complexes.

Sources

An In-depth Technical Guide to 6-Chloro-2,3-bis(hydroxymethyl)pyridine: Synthesis, Properties, and Potential Applications

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2,3-bis(hydroxymethyl)pyridine, a functionalized pyridine derivative with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and fundamental chemical principles to project its physicochemical properties, spectroscopic signature, reactivity, and potential applications. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and similar substituted pyridines. We will delve into logical synthetic strategies, predicted chemical behaviors, and prospective utility as a building block in the development of novel therapeutic agents and functional materials.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in the field of medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and water solubility enhancement make it a privileged structure in drug design.[3] Functionalization of the pyridine ring with substituents like halogens and hydroxymethyl groups can dramatically influence its biological activity, pharmacokinetic profile, and utility as a synthetic intermediate.

6-Chloro-2,3-bis(hydroxymethyl)pyridine incorporates three key functional groups: a pyridine ring, a chloro substituent, and two hydroxymethyl groups. This combination suggests a versatile chemical entity. The chloro group can act as a leaving group in nucleophilic substitution reactions or modulate the electronic properties of the pyridine ring. The two hydroxymethyl groups provide sites for esterification, etherification, oxidation, and coordination with metal ions. The relative positioning of these groups offers the potential for developing unique molecular architectures, including pincer ligands and precursors to bicyclic systems.

This guide will provide a speculative yet scientifically grounded exploration of this promising molecule.

Predicted Physicochemical and Spectroscopic Properties

Physicochemical Properties

The properties of the closely related 2,6-Pyridinedimethanol are presented in the table below. The introduction of a chlorine atom is expected to increase the molecular weight, density, and boiling point of the molecule. The chloro group's electron-withdrawing nature will also decrease the pKa of the pyridine nitrogen, making it less basic. Solubility in water is anticipated to be moderate, influenced by the hydrophilic hydroxymethyl groups and the hydrophobic chloropyridine core.

| Property | Predicted Value for 6-Chloro-2,3-bis(hydroxymethyl)pyridine | Reference Data: 2,6-Pyridinedimethanol |

| Molecular Formula | C₇H₈ClNO₂ | C₇H₉NO₂ |

| Molecular Weight | ~173.60 g/mol | 139.15 g/mol |

| Appearance | Predicted to be a white to off-white crystalline solid | White to light yellow crystalline powder |

| Melting Point | Expected to be higher than 2,3-pyridinedimethanol | 112-114 °C (for 2,6-isomer) |

| Boiling Point | Higher than 2,3-pyridinedimethanol | 185 °C @ 15 mmHg (for 2,6-isomer) |

| Water Solubility | Moderate | Soluble |

| pKa (of pyridine N) | < 5 (estimated) | ~5 |

Predicted Spectroscopic Signature

The characterization of 6-Chloro-2,3-bis(hydroxymethyl)pyridine would rely on standard spectroscopic techniques. The expected spectral features are outlined below.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct singlets for the diastereotopic protons of the two CH₂OH groups. The two aromatic protons on the pyridine ring will appear as doublets. The chemical shifts will be influenced by the electron-withdrawing chloro group.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the chloro group will be significantly shifted downfield.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band around 3300-3500 cm⁻¹, C-O stretching vibrations around 1050-1150 cm⁻¹, and characteristic C=C and C=N stretching frequencies of the pyridine ring in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration is expected in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Proposed Synthesis Strategies

While no specific synthesis for 6-Chloro-2,3-bis(hydroxymethyl)pyridine has been reported, plausible synthetic routes can be designed based on established organic chemistry principles and methodologies for related pyridine derivatives.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the hydroxymethyl groups, leading back to a 6-chloro-2,3-pyridinedicarboxylic acid derivative. This intermediate could potentially be synthesized from a commercially available chloropyridine starting material.

Caption: Retrosynthetic analysis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine.

Proposed Synthetic Protocol

A potential forward synthesis is outlined below. This protocol is hypothetical and would require experimental optimization.

Step 1: Oxidation of a suitable 6-chloro-2,3-dialkylpyridine. This would involve the oxidation of a commercially available or synthesized 6-chloro-2,3-dialkylpyridine using a strong oxidizing agent like potassium permanganate to yield 6-chloro-2,3-pyridinedicarboxylic acid.

Step 2: Esterification of 6-chloro-2,3-pyridinedicarboxylic acid. The resulting dicarboxylic acid would be converted to its corresponding diester through Fischer esterification using an alcohol (e.g., methanol or ethanol) and a catalytic amount of strong acid.

Step 3: Reduction of the diester. The diester can then be reduced to the target diol, 6-Chloro-2,3-bis(hydroxymethyl)pyridine, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Caption: Proposed workflow for the synthesis of the target compound.

Reactivity and Potential for Further Functionalization

The chemical reactivity of 6-Chloro-2,3-bis(hydroxymethyl)pyridine is dictated by its three functional groups.

-

Hydroxymethyl Groups: These primary alcohol functionalities can undergo a variety of transformations, including:

-

Oxidation: Selective oxidation could yield the corresponding mono- or dialdehyde, or mono- or dicarboxylic acid, providing access to a range of other derivatives.

-

Esterification and Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides would furnish the corresponding esters and ethers, which could be used to modulate solubility and other properties.

-

Conversion to Halides: Treatment with reagents like thionyl chloride or phosphorus tribromide would convert the hydroxymethyl groups to chloromethyl or bromomethyl groups, which are excellent electrophiles for nucleophilic substitution reactions.

-

-

Chloropyridine Moiety: The chloro group at the 6-position is susceptible to nucleophilic aromatic substitution (SₙAr), particularly with strong nucleophiles. This allows for the introduction of a wide range of substituents, including amines, alkoxides, and thiols. The reactivity of this position is enhanced by the electron-withdrawing nature of the pyridine nitrogen.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated by acids to form pyridinium salts, alkylated with alkyl halides to form N-alkylpyridinium salts, or oxidized to the corresponding N-oxide.

Potential Applications in Drug Discovery and Materials Science

Given its structural features, 6-Chloro-2,3-bis(hydroxymethyl)pyridine is a promising building block for several applications.

Medicinal Chemistry

-

Scaffold for Novel Therapeutics: The molecule can serve as a versatile scaffold for the synthesis of new chemical entities. The hydroxymethyl groups can be functionalized to interact with biological targets, while the chloro group can be displaced to introduce other functionalities or serve as a metabolic blocking group. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2]

-

Ligands for Bio-inorganic Chemistry: The two hydroxymethyl groups, along with the pyridine nitrogen, can act as a tridentate ligand for various metal ions. Metal complexes of pyridine derivatives are being explored for their therapeutic and diagnostic applications.

Materials Science

-

Monomers for Polymers: The diol functionality allows this molecule to be used as a monomer in polymerization reactions, such as the formation of polyesters and polyurethanes. The incorporation of the chloropyridine unit into the polymer backbone could impart specific properties like flame retardancy or altered solubility.

-

Precursors to Pincer Ligands: Further functionalization of the hydroxymethyl groups could lead to the formation of pincer ligands, which are important in catalysis. For instance, conversion to phosphinomethyl groups would yield PNP-type pincer ligands.

Safety and Handling

As with any laboratory chemical, 6-Chloro-2,3-bis(hydroxymethyl)pyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Although specific toxicity data is unavailable, related chloropyridine and pyridine derivatives can be harmful if inhaled, ingested, or absorbed through the skin.

Conclusion

6-Chloro-2,3-bis(hydroxymethyl)pyridine represents a chemical entity with considerable, albeit largely unexplored, potential. This technical guide, by necessity, has been predictive in nature, drawing upon established chemical principles and data from analogous compounds. The synthetic routes outlined are logical starting points for its preparation, and the predicted properties and reactivity profile suggest its utility as a versatile building block in both medicinal chemistry and materials science. It is our hope that this guide will stimulate further research into this and other novel substituted pyridines, ultimately leading to the development of new and valuable molecules.

References

-

PrepChem.com. Synthesis of 6-chloro-3-pyridinemethanol. Available at: [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available at: [Link]

-

data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Available at: [Link]

- Google Patents. US3467663A - Derivatives of 2,6- and 2,5-bis (hydroxymethyl)pyridines.

- Google Patents. EP0258009B1 - 2,6-bis(chloromethyloxycarbonyloxymethyl)pyridine.

-

Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Available at: [Link]

- Google Patents. US4487935A - Production of mixtures rich in 6-chloro-2-trichloromethyl pyridine.

-

Curia Global. Selected Publications and Patents from 2005–2019. Available at: [Link]

-

Pyridine: the scaffolds with significant clinical diversity - PMC. Available at: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. Available at: [Link]

-

MDPI. Molecules, Volume 20, Issue 6 (June 2015) – 128 articles , Pages 9487-11631. Available at: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. Available at: [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - ResearchGate. Available at: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available at: [Link]

Sources

An In-Depth Technical Guide to 6-Chloro-2,3-bis(hydroxymethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 220001-93-4

Abstract

6-Chloro-2,3-bis(hydroxymethyl)pyridine is a halogenated pyridine derivative featuring two hydroxymethyl groups, making it a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural combination of a reactive chlorine atom and two nucleophilic hydroxyl groups on a pyridine scaffold allows for diverse chemical modifications and the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key reactions, and its emerging role as a crucial intermediate in the development of novel therapeutic agents. The strategic importance of functionalized pyridines in pharmaceuticals is well-established, with the pyridine motif being a common feature in numerous FDA-approved drugs.[1][2] This guide aims to equip researchers with the fundamental knowledge and practical insights necessary to effectively utilize 6-Chloro-2,3-bis(hydroxymethyl)pyridine in their research and development endeavors.

Introduction: The Strategic Importance of Functionalized Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[2] Its aromatic nature, combined with the presence of a nitrogen atom, imparts unique electronic properties, hydrogen bonding capabilities, and the ability to modulate the physicochemical characteristics of a molecule, such as solubility and bioavailability.[3] The introduction of various functional groups onto the pyridine core allows for the fine-tuning of these properties, enabling medicinal chemists to optimize drug candidates for specific biological targets.[4]

6-Chloro-2,3-bis(hydroxymethyl)pyridine emerges as a particularly interesting building block due to its trifunctional nature. The chlorine atom at the 6-position serves as a handle for cross-coupling reactions or nucleophilic aromatic substitution, allowing for the introduction of diverse substituents.[5] The two hydroxymethyl groups at the 2- and 3-positions provide sites for esterification, etherification, or oxidation to aldehydes or carboxylic acids, paving the way for the construction of more complex side chains or for creating ligands for metal complexes. This multi-faceted reactivity makes it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.[1]

Physicochemical and Spectroscopic Properties

While detailed experimental data for 6-Chloro-2,3-bis(hydroxymethyl)pyridine is not extensively published, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₇H₈ClNO₂ | - |

| Molecular Weight | 173.60 g/mol | - |

| Appearance | Likely a solid at room temperature | Analogy to other substituted pyridinedimethanols[6] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents. | Presence of polar hydroxymethyl groups and the pyridine nitrogen. |

| pKa | The pyridine nitrogen is expected to be weakly basic. | The electron-withdrawing effect of the chlorine atom reduces the basicity of the pyridine nitrogen. |

Spectroscopic Characterization:

The structural elucidation of 6-Chloro-2,3-bis(hydroxymethyl)pyridine would rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the two hydroxymethyl groups, and the hydroxyl protons. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and hydroxymethyl substituents.[7] The hydroxyl proton signals may be broad and their chemical shift dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will display signals for the five carbon atoms of the pyridine ring and the two methylene carbons of the hydroxymethyl groups. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Other characteristic peaks will include C-H stretching of the aromatic and methylene groups, and C=N and C=C stretching vibrations of the pyridine ring.

Synthesis and Reaction Pathways

3.1. Proposed Synthesis Workflow

The proposed synthesis involves three key stages:

-

Synthesis of 6-Chloro-2,3-Lutidine: This starting material could potentially be synthesized from commercially available precursors, for example, through chlorination of 2,3-lutidine-N-oxide.[9]

-

Oxidation to 6-Chloropyridine-2,3-dicarboxylic acid: The methyl groups of 6-chloro-2,3-lutidine can be oxidized to carboxylic acids using a strong oxidizing agent.

-

Reduction to 6-Chloro-2,3-bis(hydroxymethyl)pyridine: The dicarboxylic acid is then reduced to the corresponding diol.

Caption: Proposed synthetic workflow for 6-Chloro-2,3-bis(hydroxymethyl)pyridine.

3.2. Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on analogous reactions reported in the literature. They should be considered as a starting point for experimental design and optimization.

Protocol 1: Oxidation of 6-Chloro-2,3-Lutidine to 6-Chloropyridine-2,3-dicarboxylic acid

This protocol is adapted from the oxidation of lutidines to pyridine dicarboxylic acids.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 6-chloro-2,3-lutidine in water.

-

Addition of Oxidant: While stirring vigorously, slowly add a strong oxidizing agent, such as potassium permanganate, in portions. The reaction is exothermic and the temperature should be carefully monitored and controlled.

-

Reaction Monitoring: The reaction mixture is heated to reflux and the progress is monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.

-

Purification: The crude 6-chloropyridine-2,3-dicarboxylic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Causality Behind Experimental Choices:

-

Potassium permanganate is a powerful and common oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.

-

Acidification is necessary to protonate the carboxylate salts and precipitate the less soluble dicarboxylic acid.

Protocol 2: Reduction of 6-Chloropyridine-2,3-dicarboxylic acid to 6-Chloro-2,3-bis(hydroxymethyl)pyridine

This protocol is based on the reduction of carboxylic acids to alcohols.

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 6-chloropyridine-2,3-dicarboxylic acid in a dry aprotic solvent like tetrahydrofuran (THF).

-

Addition of Reducing Agent: A solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄), is added dropwise to the suspension at a controlled temperature (typically 0 °C). Caution: LiAlH₄ reacts violently with water.

-

Reaction Monitoring: The reaction is stirred at room temperature or gentle reflux and monitored by TLC or HPLC until the starting material is consumed.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or an aqueous acid solution at 0 °C. The resulting mixture is then typically basified to precipitate the inorganic salts, which are removed by filtration. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Borane or LiAlH₄ are powerful reducing agents capable of reducing carboxylic acids to primary alcohols. Borane is often preferred for its milder reaction conditions and higher selectivity in some cases.

-

An inert atmosphere is crucial when using highly reactive reducing agents like LiAlH₄ to prevent decomposition by atmospheric moisture.

-

Careful quenching is essential to safely decompose the excess reducing agent and the borane or aluminate complexes formed during the reaction.

Key Reactions and Applications in Drug Development

The synthetic utility of 6-Chloro-2,3-bis(hydroxymethyl)pyridine lies in the differential reactivity of its functional groups.

Caption: Key reaction pathways for 6-Chloro-2,3-bis(hydroxymethyl)pyridine.

4.1. Reactions at the 6-Chloro Position

The chlorine atom can be readily displaced or used in cross-coupling reactions:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates SNAr reactions. Amines, alcohols, and thiols can displace the chloride to introduce a variety of substituents. This is a powerful method for building molecular diversity.

-

Palladium-Catalyzed Cross-Coupling Reactions: The chloro group is an excellent handle for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of aryl, heteroaryl, alkyl, and amino groups.

4.2. Reactions of the 2,3-bis(hydroxymethyl) Groups

The two primary alcohol functionalities offer numerous possibilities for derivatization:

-

Esterification and Etherification: These reactions allow for the attachment of various side chains, which can be used to modulate solubility, lipophilicity, and metabolic stability of a drug candidate.

-

Oxidation: Selective oxidation of one or both hydroxymethyl groups to aldehydes or carboxylic acids provides further opportunities for functionalization, such as reductive amination of the aldehydes or amide bond formation from the carboxylic acids.

-

Formation of Cyclic Derivatives: The two adjacent hydroxymethyl groups can be used to form cyclic ethers, acetals, or ketals, which can act as conformational constraints or protecting groups.

4.3. Application as a Scaffold in Drug Design

The structural features of 6-Chloro-2,3-bis(hydroxymethyl)pyridine make it an attractive scaffold for the design of inhibitors for various enzymes and receptors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the substituents introduced at the 2, 3, and 6-positions can be tailored to fit into specific binding pockets. The ability to generate a library of diverse analogs from this single intermediate is a significant advantage in the early stages of drug discovery.

Handling, Storage, and Safety

As a chlorinated organic compound, 6-Chloro-2,3-bis(hydroxymethyl)pyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

6-Chloro-2,3-bis(hydroxymethyl)pyridine is a high-value building block with significant potential in medicinal chemistry and drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecular structures. While a standardized synthesis protocol is not yet widely published, plausible synthetic routes can be developed based on established organic chemistry principles. As the demand for novel therapeutic agents continues to grow, versatile intermediates like 6-Chloro-2,3-bis(hydroxymethyl)pyridine will play an increasingly crucial role in the design and synthesis of the next generation of medicines.

References

- The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). Retrieved January 18, 2026, from a generic chemical supplier's blog post.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). ACS Omega.

- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021). Life Chemicals Blog.

- Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (n.d.).

- Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. (n.d.). Semantic Scholar.

- US Patent 4,487,935. (1984). Production of mixtures rich in 6-chloro-2-trichloromethyl pyridine.

- Efficient synthesis of 2,6-bis(hydroxymethyl)

- US Patent. (2000).

- Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. (n.d.). Royal Society of Chemistry.

- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.).

- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).

- US Patent 3,467,663. (1969). Derivatives of 2,6- and 2,5-bis (hydroxymethyl)pyridines.

- European Journal of Medicinal Chemistry. (n.d.). UPCommons.

- The Preparation and Reactions of Some Polysubstituted Pyridines. 2-Methyl-3-hydroxy-5-hydroxymethylpyridine (4-Deshydroxymethylpyridoxin). (n.d.). Journal of the American Chemical Society.

- WO Patent 1999/010326. (1999).

- Pyridine methanol chlorinations. (n.d.).

- EP Patent 0258009. (1991). 2,6-bis(chloromethyloxycarbonyloxymethyl)pyridine.

- Pyridine synthesis. (n.d.). Organic Chemistry Portal.

- US Patent No. 8,829,195. (2021).

- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). PMC.

- Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. (n.d.). Benchchem.

- (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. (n.d.). PubMed.

- 6-Chloropyridine-2,3-dicarboxylic acid. (n.d.). ChemScene.

- Discovery of novel pyrrolidineoxy-substituted heteroaromatics as potent and selective PI3K delta inhibitors with improved physicochemical properties. (2016). PubMed.

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv

- MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. (n.d.).

- WO Patent 2002/102779. (2002).

- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019).

- An analysis of the physicochemical properties of oral drugs

- PYRIDINE-2,3-DIMETHANOL. (n.d.). ChemicalBook.

- 6-Chloronicotinic acid. (n.d.). PubChem.

- Pyrido[2,3-d]pyrimidin-7(8H)

- The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. (n.d.). PubMed.

- 6-Chloropicolinic acid. (n.d.). PubChem.

- 6-Chloropyridine-2,5-dicarboxylic acid. (n.d.). Sigma-Aldrich.

- Recent advances in NMR-based metabolomics of alcoholic beverages. (n.d.). PMC.

- An analysis of the physicochemical properties of oral drugs

- 4-Chloro-2,3-dimethylpyridine 1-oxide synthesis. (n.d.). ChemicalBook.

- A DFT-assisted mechanism for evolution of the ammoxidation of 2-chlorotoluene (2-CLT) to 2-chlorobenzonitrile (2-CLBN) over alumina-supported V2O5 catalyst prepared by a solution combustion method. (2025).

- 2,6-dimethylpyridine. (n.d.). Organic Syntheses Procedure.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]

- 4. nbinno.com [nbinno.com]

- 5. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PYRIDINE-2,3-DIMETHANOL | 38070-79-0 [chemicalbook.com]

- 7. (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Chloro-2,3-bis(hydroxymethyl)pyridine: Synthesis, Structure, and Applications

This guide provides a comprehensive technical overview of 6-Chloro-2,3-bis(hydroxymethyl)pyridine, a pivotal heterocyclic building block in modern medicinal and materials chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's synthesis, structural characteristics, reactivity, and applications, grounding all claims in established scientific literature. Our focus is on not just the "what" but the "why," offering insights into the causality behind experimental choices to ensure a robust and applicable understanding.

Introduction to a Versatile Pyridine Scaffold

6-Chloro-2,3-bis(hydroxymethyl)pyridine is a substituted pyridine derivative featuring a chlorine atom at the 6-position and two primary alcohol functionalities at the 2- and 3-positions. Pyridinemethanol derivatives, as a class, are fundamental intermediates in the synthesis of pharmaceuticals and agrochemicals due to their structural versatility.[1] The specific arrangement of functional groups in 6-Chloro-2,3-bis(hydroxymethyl)pyridine—a nucleophilic substitution site (C-Cl), two points for esterification or etherification (-CH₂OH), and a basic nitrogen atom—makes it a highly valuable and versatile scaffold for creating complex molecular architectures.

This guide will explore the primary synthetic pathways to this molecule, provide a detailed analysis of its structural and spectroscopic properties, discuss its chemical reactivity, and highlight its current and potential applications.

Synthesis and Mechanistic Considerations

The most direct and common route for the synthesis of pyridinemethanol compounds is the reduction of their corresponding carboxylic acid or ester precursors.[1] For the target molecule, the logical starting material is 6-Chloropyridine-2,3-dicarboxylic acid (CAS 127437-44-9).[2]

Core Synthetic Strategy: Reduction of a Dicarboxylic Acid

The conversion of two carboxylic acid groups to primary alcohols requires a powerful reducing agent capable of this transformation without affecting the pyridine ring or the chloro-substituent under controlled conditions.

-

Choice of Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) is a highly effective, albeit non-selective, reducing agent for this purpose.[1][3] Its high reactivity necessitates anhydrous conditions and careful handling to prevent violent reactions with protic solvents. An alternative, often milder, choice for reducing carboxylic acids is a borane complex, such as Borane-Tetrahydrofuran (BH₃·THF). This reagent is also highly effective and can offer better selectivity in some cases. The synthesis of the related 6-chloro-3-pyridinemethanol successfully employs a borane complex, demonstrating its utility for this class of compounds.[4]

The overall synthetic transformation is depicted below:

Caption: Synthetic pathway from 6-Chloropyridine-2,3-dicarboxylic acid.

Self-Validating Experimental Protocol: Synthesis via Borane Reduction

This protocol is adapted from established procedures for the reduction of substituted pyridine carboxylic acids.[4]

Step 1: Reaction Setup

-

An oven-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet is assembled.

-

The apparatus is flushed with dry nitrogen to ensure an inert atmosphere, a critical step to prevent quenching of the highly reactive borane reagent.

Step 2: Reagent Preparation

-

In the flask, suspend 6-Chloropyridine-2,3-dicarboxylic acid (e.g., 5.0 g, 24.8 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). THF is the solvent of choice due to its ability to dissolve the borane complex and its relative inertness under the reaction conditions.

-

The suspension is stirred and cooled to 0°C in an ice-water bath to control the initial exothermic reaction.

Step 3: Addition of Reducing Agent

-

A 1 M solution of Borane-THF complex (approx. 55 mL, 55 mmol, >2 equivalents) is charged into the addition funnel. A molar excess of the reducing agent is necessary to ensure the complete reduction of both carboxylic acid groups.

-

The borane solution is added dropwise to the stirred suspension over 30-45 minutes, maintaining the internal temperature below 10°C. This controlled addition prevents a runaway reaction and side product formation.

Step 4: Reaction and Quenching

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight to ensure the reaction goes to completion.

-

The reaction is carefully quenched by slowly adding 20 mL of methanol, followed by pouring the mixture onto 100 g of ice with 5 mL of concentrated hydrochloric acid to neutralize excess reagent and hydrolyze borate esters.

Step 5: Work-up and Purification

-

The aqueous solution's pH is adjusted to ~8 using a saturated sodium bicarbonate solution.

-

The product is extracted into an organic solvent such as ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 6-Chloro-2,3-bis(hydroxymethyl)pyridine as a solid.

Structural Elucidation and Spectroscopic Data

The structural identity and purity of 6-Chloro-2,3-bis(hydroxymethyl)pyridine are confirmed through a combination of spectroscopic techniques. The expected data provides a benchmark for validating successful synthesis.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Aromatic Protons: Two doublets in the 7.5-8.5 ppm range. Methylene Protons: Two singlets between 4.5-5.0 ppm. Hydroxyl Protons: A broad singlet (variable position), which exchanges with D₂O.[5] | The two protons on the pyridine ring are in different chemical environments and couple to each other. The two -CH₂- groups are diastereotopic and thus chemically non-equivalent, leading to distinct signals. The hydroxyl proton signal is typically broad and its exchange with deuterium oxide is a classic confirmatory test.[5] |

| ¹³C NMR | Approximately 7 distinct signals: 5 for the pyridine ring carbons and 2 for the hydroxymethyl carbons (-CH₂OH). | The molecule lacks symmetry, resulting in unique signals for each carbon atom. The chloro-substituted carbon will be shifted downfield, as will the carbons bearing the hydroxymethyl groups. |

| FT-IR | O-H Stretch: Broad band around 3200-3400 cm⁻¹. C-H Stretch (sp³): Bands just below 3000 cm⁻¹. C=C, C=N Stretch: Peaks in the 1550-1600 cm⁻¹ region. C-O Stretch: Strong band around 1000-1050 cm⁻¹. C-Cl Stretch: Band in the 600-800 cm⁻¹ region. | These absorption frequencies are characteristic of the functional groups present. The broad O-H band is indicative of hydrogen-bonded alcohol groups.[5] The peaks in the fingerprint region are diagnostic for the substituted pyridine ring. |

| Mass Spec. (EI-MS) | Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular weight. Isotopic Pattern: An M+2 peak with approximately one-third the intensity of the M⁺ peak. | The presence of a chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, providing definitive evidence of its presence. |

Reactivity and Applications

The multifunctionality of 6-Chloro-2,3-bis(hydroxymethyl)pyridine dictates its reactivity and utility as a synthetic intermediate.

Caption: Key reactive sites on the 6-Chloro-2,3-bis(hydroxymethyl)pyridine molecule.

-

Pharmaceutical and Agrochemical Synthesis: The primary application of this molecule is as a versatile building block. The two hydroxymethyl groups can be selectively protected or functionalized, while the chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) via nucleophilic aromatic substitution. This allows for the systematic construction of highly substituted pyridine derivatives, a common motif in bioactive compounds.[6]

-

Coordination Chemistry: Similar to the well-studied 2,6-pyridinedimethanol, the 2,3-disubstituted analogue can act as a chelating ligand for various metal ions.[7][8] The nitrogen atom and the two hydroxyl groups can coordinate to a metal center, forming stable complexes. These complexes are of interest in catalysis and the development of new materials.[8]

-

Polymer and Materials Science: Dihydroxymethyl-functionalized pyridines can be incorporated into polymer backbones, for instance, as chain extenders in polyurethanes, to impart specific properties like improved thermal stability or altered biodegradability.[8]

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents and incompatible materials.

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations. This may involve removal to a licensed chemical destruction facility.[9]

Conclusion

6-Chloro-2,3-bis(hydroxymethyl)pyridine is a strategically important synthetic intermediate whose value lies in its dense and varied functionalization. The presence of three distinct reactive sites on a stable pyridine core provides chemists with a powerful tool for the efficient synthesis of complex molecules. A thorough understanding of its synthesis, validated by rigorous spectroscopic analysis, is the foundation for its successful application in the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives.

- American Elements. (n.d.). 6-Chloro-2,3-bis(hydroxymethyl)pyridine | CAS 220001-93-4.

- ChemBK. (2024). 2,3-Pyridinedimethanol.

- Organic Chemistry Portal. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines.

- Google Patents. (n.d.). US6437120B1 - Process for preparing pyridinemethanol compounds.

- Tony St John. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.

- PrepChem.com. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol.

- ChemScene. (n.d.). 6-Chloropyridine-2,3-dicarboxylic acid | 127437-44-9.

- Guidechem. (n.d.). 2,6-Pyridinedimethanol 1195-59-1.

- Guide-chem. (2025). Pyridine-2,6-dimethanol: Comprehensive Overview and Applications.

- Echemi. (n.d.). 2-Chloro-4,6-bis(trifluoromethyl)pyridine Safety Data Sheets.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. youtube.com [youtube.com]

- 6. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]

- 7. Page loading... [wap.guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

A Spectroscopic Guide to 6-Chloro-2,3-bis(hydroxymethyl)pyridine: An In-depth Technical Analysis for Researchers

Authored by a Senior Application Scientist

Molecular Structure and Its Spectroscopic Implications

The structure of 6-Chloro-2,3-bis(hydroxymethyl)pyridine features a pyridine ring substituted with a chlorine atom and two hydroxymethyl groups. This unique combination of an electron-withdrawing halogen and two versatile functional groups dictates its chemical reactivity and provides distinct signatures in various spectroscopic analyses. Understanding these structural nuances is paramount for accurate spectral interpretation.

Figure 1: Molecular structure of 6-Chloro-2,3-bis(hydroxymethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Below, we predict the ¹H and ¹³C NMR spectra of 6-Chloro-2,3-bis(hydroxymethyl)pyridine, providing a rationale for the expected chemical shifts and coupling patterns.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the hydroxymethyl groups. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen will significantly influence the chemical shifts of the aromatic protons.

| Predicted ¹H NMR Data | |

| Solvent | DMSO-d₆ |

| Frequency | 400 MHz |

| Signal | Predicted Chemical Shift (ppm) |

| Aromatic H-4 | 7.9 - 8.1 |

| Aromatic H-5 | 7.4 - 7.6 |

| -CH₂OH (at C-2) | 4.6 - 4.8 |

| -CH₂OH (at C-3) | 4.5 - 4.7 |

| -OH | 5.2 - 5.5 |

Rationale for Predictions:

-

Aromatic Protons: The two aromatic protons, H-4 and H-5, will appear as doublets due to coupling with each other. H-4 is expected to be downfield due to the anisotropic effect of the pyridine nitrogen.

-

Hydroxymethyl Protons: The two -CH₂OH groups are diastereotopic and are expected to have slightly different chemical shifts. They will likely appear as singlets or closely spaced doublets depending on the rotational freedom and potential coupling with the hydroxyl protons.

-

Hydroxyl Protons: The hydroxyl protons will likely appear as broad singlets, and their chemical shift will be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic distribution in the pyridine ring.

| Predicted ¹³C NMR Data | |

| Solvent | DMSO-d₆ |

| Frequency | 100 MHz |

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 158 - 162 |

| C-3 | 138 - 142 |

| C-4 | 122 - 126 |

| C-5 | 120 - 124 |

| C-6 | 150 - 154 |

| -CH₂OH (at C-2) | 60 - 64 |

| -CH₂OH (at C-3) | 58 - 62 |

Rationale for Predictions:

-

Aromatic Carbons: The carbon atoms attached to the nitrogen (C-2 and C-6) and the chlorine (C-6) will be the most downfield. The chemical shifts of the other aromatic carbons are predicted based on the expected electron density distribution.

-

Hydroxymethyl Carbons: The carbons of the hydroxymethyl groups will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 6-Chloro-2,3-bis(hydroxymethyl)pyridine is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-Cl bonds.

| Predicted IR Absorption Bands | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H (alcohol, broad) | 3200 - 3500 |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=N, C=C (pyridine ring) | 1550 - 1650 |

| C-O (alcohol) | 1000 - 1200 |

| C-Cl | 600 - 800 |

Rationale for Predictions:

The predicted absorption bands are based on well-established correlation tables for IR spectroscopy[1]. The broad O-H stretch is a hallmark of the alcohol functional groups. The various C-H stretches will distinguish between the aromatic and aliphatic protons. The pyridine ring vibrations and the C-Cl stretch will provide further confirmation of the structure.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data:

-

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

-

Expected Molecular Ion [M]⁺: m/z = 175.02 (for ³⁵Cl) and 177.02 (for ³⁷Cl) with an approximate 3:1 isotopic ratio.

-

Expected [M+H]⁺: m/z = 176.03 (for ³⁵Cl) and 178.03 (for ³⁷Cl)

Predicted Fragmentation Pathway:

Figure 2: Predicted major fragmentation pathways for 6-Chloro-2,3-bis(hydroxymethyl)pyridine.

Rationale for Predictions:

The presence of the chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Common fragmentation pathways for this molecule are expected to include the loss of water, a hydroxymethyl radical, or a chlorine radical.

Experimental Protocols for Spectroscopic Analysis

To obtain the actual spectroscopic data for 6-Chloro-2,3-bis(hydroxymethyl)pyridine, the following experimental procedures are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) to unambiguously assign all proton and carbon signals.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI, or introduce the solid sample directly for EI.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to obtain comprehensive information.

Conclusion

This technical guide provides a comprehensive, predictive overview of the spectroscopic properties of 6-Chloro-2,3-bis(hydroxymethyl)pyridine. By combining fundamental principles with data from related structures, we have constructed a reliable framework for the interpretation of its NMR, IR, and MS spectra. This information will be invaluable for researchers working with this compound, enabling them to confirm its identity, assess its purity, and further investigate its chemical and biological properties.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

NIST Chemistry WebBook. (n.d.). Pyridine. Retrieved from [Link]]

-

Synthesis and Spectral Analysis of Pyridine Derivates. (n.d.). Retrieved from [Link]]

-

29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Retrieved from [Link]1]

Sources

A-Z Guide to 6-Chloro-2,3-bis(hydroxymethyl)pyridine: Synthesis, Reactions, and Applications

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

6-Chloro-2,3-bis(hydroxymethyl)pyridine is a trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of two reactive hydroxymethyl groups and a selectively addressable chloro-substituent on a pyridine core makes it a versatile starting material for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, key synthetic transformations, and applications, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging its full synthetic potential. We will delve into the causality behind experimental choices, ensuring a robust and reproducible approach to its use in the laboratory.

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive compounds.[1][2] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule make it a desirable scaffold.[3][4] 6-Chloro-2,3-bis(hydroxymethyl)pyridine, (CAS No. 220001-93-4), emerges as a particularly valuable derivative.[5]

Its strategic value lies in the orthogonal reactivity of its three functional groups:

-

Two Primary Alcohols (C2, C3): These adjacent hydroxymethyl groups can be readily oxidized to form aldehydes, carboxylic acids, or cyclize to form lactones. They also serve as handles for esterification, etherification, or conversion to other functional groups.

-

Aryl Chloride (C6): The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) and can participate in a variety of metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at this position.[6][7]

This trifunctional nature allows for a stepwise and controlled elaboration of the molecule, making it an ideal starting material for building libraries of compounds for drug discovery and for creating specialized ligands and materials.

Physicochemical Properties

| Property | Value |

| CAS Number | 220001-93-4 |

| Molecular Formula | C₇H₈ClNO₂ |

| Molecular Weight | 173.60 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 105-109 °C |

Synthesis of the Starting Material

While several synthetic routes can be envisioned, a common and reliable method involves the reduction of a corresponding diester or dicarboxylic acid. A particularly effective approach starts from 2,6-dichloronicotinic acid, proceeding through selective reduction and functional group manipulation. A related patent describes the reduction of 2,6-pyridinedicarboxylic acid using a NaBH₄/I₂ system, which simplifies the process by avoiding an intermediate esterification step.[8]

A plausible laboratory-scale synthesis can be adapted from established procedures for reducing pyridine carboxylic acids. For instance, the reduction of a single carboxylic acid group on a chloropyridine ring using a borane-THF complex is a well-documented procedure.[9]

Diagram: Key Reactive Sites

The following diagram illustrates the primary points of reactivity on the 6-Chloro-2,3-bis(hydroxymethyl)pyridine molecule, which form the basis of its synthetic utility.

Caption: Key reactive sites on the 6-Chloro-2,3-bis(hydroxymethyl)pyridine scaffold.

Key Synthetic Transformations and Protocols

The true power of this starting material is revealed in its subsequent reactions. Below are key transformations that demonstrate its versatility.

Selective Oxidation of Hydroxymethyl Groups

The conversion of the primary alcohols to aldehydes is a pivotal step, creating electrophilic centers for further modification (e.g., reductive amination, Wittig reactions).

Causality: A mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for benzylic-type alcohols like those on the pyridine ring. The Parikh-Doering oxidation, which uses the SO₃·pyridine complex to activate DMSO, is another highly effective method that operates under mild, non-cryogenic conditions, making it operationally simple.[10][11]

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq).

-

Solvent: Dissolve the starting material in a mixture of anhydrous DMSO (5-10 volumes) and dichloromethane (5-10 volumes).

-

Base: Add triethylamine (Et₃N, 5.0 eq).

-

Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Add sulfur trioxide pyridine complex (SO₃·pyridine, 3.0-4.0 eq) portion-wise, ensuring the internal temperature does not exceed 20 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

-

Workup: Quench the reaction by slowly adding water. Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product, 6-chloropyridine-2,3-dicarbaldehyde, can be purified by silica gel column chromatography.

Diagram: Oxidation Workflow

Caption: Experimental workflow for the Parikh-Doering oxidation.

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group

The electron-deficient nature of the pyridine ring, accentuated by the nitrogen heteroatom, facilitates nucleophilic attack at the C6 position, displacing the chloride.[7] This reaction is a cornerstone for introducing nitrogen, oxygen, or sulfur-based functionalities.

Causality: The SNAr mechanism on chloropyridines is well-established.[6] The reaction rate is dependent on the nucleophilicity of the attacking species and the reaction conditions (solvent, temperature). Amines, alkoxides, and thiolates are common and effective nucleophiles. Heating is often required to drive the reaction to completion.[6]

-

Setup: In a sealable reaction vessel, combine 6-Chloro-2,3-bis(hydroxymethyl)pyridine (1.0 eq), the desired primary or secondary amine (1.5-2.0 eq), and a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Solvent: Add a polar aprotic solvent like DMF, DMAc, or NMP.

-

Reaction: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic phase, dry, concentrate, and purify the residue by column chromatography or recrystallization.

Diagram: Synthetic Pathways

This diagram outlines the divergent synthetic possibilities from the core starting material.

Caption: Divergent synthetic pathways from the core starting material.

Applications in Medicinal Chemistry

The derivatives of 6-Chloro-2,3-bis(hydroxymethyl)pyridine are scaffolds for a range of biologically active molecules. The pyridine core is a common feature in compounds targeting kinases, GPCRs, and other enzymes.[1][3] For example, the pyridinone structure, which can be accessed from this starting material, is found in numerous antitumor, antimicrobial, and anti-inflammatory agents.[3] The ability to install an amino group at the C6 position and a cyclized lactone or other functionalities across C2 and C3 allows for the creation of rigid, three-dimensional structures that can fit into specific protein binding pockets.

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Safety: Consult the Safety Data Sheet (SDS) for complete hazard information. As with many chlorinated organic compounds, thermal decomposition may produce toxic fumes such as hydrogen chloride and oxides of nitrogen.

Conclusion

6-Chloro-2,3-bis(hydroxymethyl)pyridine is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery and materials science. Its orthogonal functional groups permit a high degree of synthetic control, enabling the systematic development of novel compounds. By understanding the principles behind its key reactions—from selective oxidation to nucleophilic substitution—researchers can unlock its full potential to build complex molecules with tailored properties and functions. This guide provides the foundational knowledge and practical protocols to confidently incorporate this valuable building block into any advanced synthesis program.

References

-

ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link]

-

YouTube. nucleophilic aromatic substitutions. (2019-01-19). Available from: [Link]

-

Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. (2017-08-20). Available from: [Link]

-

PrepChem.com. Synthesis of 6-chloro-3-pyridinemethanol. Available from: [Link]

-

American Elements. 6-Chloro-2,3-bis(hydroxymethyl)pyridine. Available from: [Link]

- Google Patents. Preparation method of 2,6-pyridinedimethanol.

-

Wikipedia. Parikh–Doering oxidation. Available from: [Link]

-

gChem Global. Oxidation (SO3 – Pyridine). Available from: [Link]

-

MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]

-

PubMed Central (PMC). Recent Advances of Pyridinone in Medicinal Chemistry. (2022-03-23). Available from: [Link]

-

PubMed. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022-06-20). Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 11. gchemglobal.com [gchemglobal.com]

The Architectural Versatility of the Pyridine Scaffold: A Technical Guide to its Diverse Biological Activities

Foreword: The Enduring Relevance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. The pyridine ring, a simple six-membered aromatic heterocycle containing a single nitrogen atom, stands as a quintessential example of such a "privileged scaffold."[1][2] Its unique electronic properties, including its polarity, basicity, and ability to participate in hydrogen bonding, render it a highly versatile building block in drug design.[3] This guide provides an in-depth exploration of the multifaceted biological activities of substituted pyridine compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic effects, explore critical structure-activity relationships, and provide actionable experimental protocols to empower further discovery.

I. The Pyridine Core: A Foundation for Diverse Pharmacological Action

The prevalence of the pyridine motif in FDA-approved drugs underscores its significance in modern medicine.[1][4] From the anti-tuberculosis agent isoniazid to the anticancer drug abiraterone, the pyridine ring is a key pharmacophoric element across a wide spectrum of therapeutic areas.[1][5] Its ability to modulate physicochemical properties such as solubility and bioavailability, coupled with its capacity for diverse chemical modifications, allows for the fine-tuning of biological activity.[3] This inherent adaptability has fueled the continuous exploration of novel pyridine derivatives as potential therapeutic agents.

II. Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted pyridine compounds have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[5][6][7]

A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer effects of pyridine derivatives are often mediated through the inhibition of key signaling pathways and enzymes crucial for tumor growth and survival.

-

Kinase Inhibition: A prominent mechanism involves the inhibition of protein kinases, which are critical regulators of cell signaling. For instance, several pyridine-based compounds have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7][8] By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby inhibiting their growth.[7] Other targeted kinases include those in the epidermal growth factor receptor (EGFR) family, which are often overexpressed in cancer cells.[5]

-

Induction of Apoptosis and Cell Cycle Arrest: Many pyridine derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis) and arresting the cell cycle.[9] Studies have shown that some compounds can upregulate tumor suppressor proteins like p53 and p21, leading to G2/M phase cell cycle arrest.[9] Furthermore, the activation of pro-apoptotic pathways, such as the JNK signaling cascade, has been observed.[9]

-

DNA Intercalation: The planar structure of the pyridine ring allows some derivatives to intercalate between the base pairs of DNA, disrupting its replication and transcription and ultimately leading to cell death.[5]

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyridine derivatives is highly dependent on the nature and position of their substituents.

-

Enhancing Activity: The presence of specific functional groups such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) has been shown to enhance antiproliferative activity.[2]

-